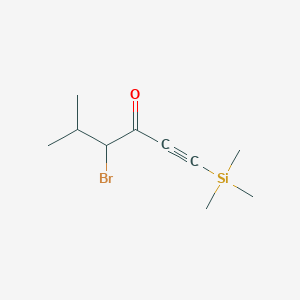

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one

CAS No.: 1461715-58-1

Cat. No.: VC2584421

Molecular Formula: C10H17BrOSi

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461715-58-1 |

|---|---|

| Molecular Formula | C10H17BrOSi |

| Molecular Weight | 261.23 g/mol |

| IUPAC Name | 4-bromo-5-methyl-1-trimethylsilylhex-1-yn-3-one |

| Standard InChI | InChI=1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 |

| Standard InChI Key | IHDMQOXPNXBFST-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)C#C[Si](C)(C)C)Br |

| Canonical SMILES | CC(C)C(C(=O)C#C[Si](C)(C)C)Br |

Introduction

Fundamental Properties and Structure

Chemical Identity and Physical Properties

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one is characterized by its distinctive molecular structure, featuring a combination of functional groups that contribute to its chemical reactivity. The compound is identified by the CAS registry number 1461715-58-1 and possesses a molecular formula of C10H17BrOSi with a molecular weight of 261.23 g/mol.

The physical structure of this compound incorporates several key functional elements: a bromine atom, a trimethylsilyl group, and an alkyne functional group. These components are arranged in a specific configuration that enables the molecule to participate in various chemical reactions, making it particularly valuable in synthetic chemistry applications.

Structural Features and Molecular Architecture

The compound's molecular architecture is characterized by an unsaturated carbon-carbon triple bond (alkyne) connected to a carbonyl group, creating an ynone system. This arrangement is further modified by the presence of a bromine atom at the 4-position and a branched alkyl group (5-methyl-hexyl) that influences the steric properties of the molecule. The trimethylsilyl group attached to the terminal alkyne carbon provides protection for the alkyne functionality while also influencing the electronic properties of the triple bond.

Table 1: Key Physical and Chemical Properties of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C10H17BrOSi | Contains carbon, hydrogen, bromine, oxygen, and silicon |

| Molecular Weight | 261.23 g/mol | Moderate molecular weight for an organic compound |

| CAS Number | 1461715-58-1 | Unique identifier in chemical databases |

| Functional Groups | Alkyne, ketone, organobromine, organosilicon | Multiple reactive sites |

| Appearance | Not specified in available data | Physical appearance not documented in sources |

| Solubility | Not specified in available data | Solubility profile not documented in sources |

Applications in Chemical Synthesis

Role in Heterocyclic Chemistry

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one serves as a valuable building block in heterocyclic chemistry, particularly in the synthesis of imidazole derivatives. The compound's alkyne functionality enables its participation in cycloaddition reactions, while the bromine atom provides a reactive site for further transformations, including cross-coupling reactions mediated by transition metals.

The importance of this compound in imidazole synthesis cannot be overstated, as imidazole-containing compounds form the structural backbone of numerous pharmaceuticals and agrochemicals. The ability of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one to participate in these synthetic pathways provides chemists with a valuable tool for constructing complex heterocyclic scaffolds with tailored properties.

Multicomponent Reactions and Complexity Generation

One of the notable applications of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one is its utility in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from relatively simple starting materials. The alkyne functional group in this compound enables its participation in various multicomponent processes, including click chemistry reactions, that facilitate the formation of complex molecules with specific properties.

The ability to generate structural complexity in fewer steps represents a significant advantage in synthetic chemistry, particularly in the context of pharmaceutical development where efficient synthesis routes are highly valued. 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one contributes to this efficiency by serving as a multifunctional building block that can engage in diverse reaction pathways.

Biotechnology Applications

Buffer Systems and pH Regulation

In biotechnological applications, 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one has been employed as a buffering agent in cell culture systems. The compound aids in maintaining stable pH levels, which is critical for the optimal growth and function of cultured cells. This application leverages the compound's chemical properties to create an environment conducive to biological processes.

The effectiveness of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one as a buffering agent is related to its structural features, which allow it to participate in acid-base equilibria within the physiological pH range. This property makes it valuable in research settings where precise control of environmental conditions is essential for experimental consistency and reliability.

Interaction with Biological Systems

Beyond its role as a buffering agent, 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one exhibits interesting interactions with biological membranes and proteins. These interactions are influenced by the compound's unique structural features, including its lipophilic regions and potential hydrogen-bonding sites.

| Field | Application | Mechanism/Utility |

|---|---|---|

| Chemical Synthesis | Imidazole formation | Alkyne functionality enables cycloaddition reactions |

| Chemical Synthesis | Multicomponent reactions | Facilitates formation of complex molecules |

| Biotechnology | pH buffering | Maintains stable pH in cell cultures |

| Biotechnology | Membrane interactions | Potential use in biological system studies |

| Pharmacology | Enzyme interactions | May influence metabolic pathways |

| Drug Development | Derivatization platform | Reactive sites for creating bioactive molecules |

Comparison with Similar Compounds

Structural Analogs and Related Chemistry

The unique combination of functional groups in 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one distinguishes it from other organosilicon compounds. While structurally related compounds like 3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one and 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride share some similar features, the specific arrangement of functional groups in 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one confers unique chemical reactivity.

Functional Group Contributions to Reactivity

The reactivity of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one is influenced by several key functional groups:

-

The alkyne group provides a site for nucleophilic addition and cycloaddition reactions.

-

The bromine atom enables various substitution and elimination reactions, as well as metal-catalyzed coupling processes.

-

The carbonyl group serves as an electrophilic center and can participate in numerous carbonyl addition reactions.

-

The trimethylsilyl group protects the terminal alkyne while also influencing its electronics and reactivity.

Understanding the interplay between these functional groups is essential for predicting the compound's behavior in various reaction environments and for designing synthetic strategies that leverage its unique reactivity profile.

Future Research Directions

Unexplored Chemical Transformations

Despite the known applications of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one, numerous potential chemical transformations involving this compound remain unexplored. Future research could investigate novel reaction pathways that exploit the compound's functional group arrangement, potentially leading to the discovery of new synthetic methodologies or access to previously inaccessible molecular architectures.

Specific areas for exploration include asymmetric transformations that could generate stereochemically defined products, cascade reactions that leverage multiple functional groups in sequence, and photoredox processes that could enable novel C-C bond formations under mild conditions.

Biological Activity Exploration

The preliminary indications of biological activity for 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one warrant more comprehensive investigations to fully characterize its interactions with biological systems. Future research should focus on identifying specific protein targets, elucidating binding modes, and evaluating the compound's effects on cellular processes.

Additionally, structure-activity relationship studies involving derivatives of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one could provide valuable insights into the structural features that contribute to biological activity, potentially guiding the development of optimized compounds with enhanced potency or selectivity.

Analytical Methods for Characterization

Spectroscopic Identification

Characterization of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 29Si NMR, provides detailed information about the compound's structure, with characteristic signals for the trimethylsilyl group, alkyne carbon atoms, and the branched alkyl chain.

Infrared (IR) spectroscopy is valuable for identifying key functional groups, particularly the carbonyl (C=O) stretch and the carbon-carbon triple bond (C≡C) stretch. Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern, which can be characteristic for compounds containing trimethylsilyl groups and bromine atoms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume